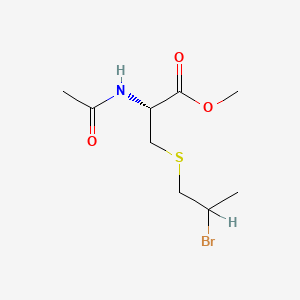
N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester is a synthetic organic compound that belongs to the class of cysteine derivatives It is characterized by the presence of an acetyl group, a bromopropyl group, and a methyl ester group attached to the L-cysteine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-cysteine is protected using an acetyl group to prevent unwanted reactions.
Bromination: The thiol group of the protected cysteine is reacted with 2-bromopropyl bromide under basic conditions to introduce the bromopropyl group.
Esterification: The carboxyl group of the resulting compound is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or hydroxides.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides, while the ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, amines, or thiols under basic conditions.
Oxidation: Reagents like hydrogen peroxide or iodine.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Compounds where the bromine atom is replaced by other functional groups.
Oxidation Products: Disulfides or sulfoxides.
Reduction Products: Alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as antioxidant or anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Signal Modulation: Interacting with signaling pathways to modulate cellular responses.
Antioxidant Activity: Scavenging reactive oxygen species to protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(2-bromopropyl)-L-cysteine: A related compound without the acetyl and methyl ester groups.
L-Cysteine Methyl Ester: A simpler derivative used in peptide synthesis.
Uniqueness
N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
CAS No. |
109621-20-7 |
|---|---|
Molecular Formula |
C9H16BrNO3S |
Molecular Weight |
298.20 g/mol |
IUPAC Name |
methyl (2R)-2-acetamido-3-(2-bromopropylsulfanyl)propanoate |
InChI |
InChI=1S/C9H16BrNO3S/c1-6(10)4-15-5-8(9(13)14-3)11-7(2)12/h6,8H,4-5H2,1-3H3,(H,11,12)/t6?,8-/m0/s1 |
InChI Key |
KENVJYTVJYCKGM-XDKWHASVSA-N |
Isomeric SMILES |
CC(CSC[C@@H](C(=O)OC)NC(=O)C)Br |
Canonical SMILES |
CC(CSCC(C(=O)OC)NC(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea](/img/structure/B14336112.png)
![5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14336113.png)
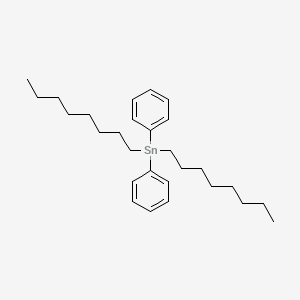

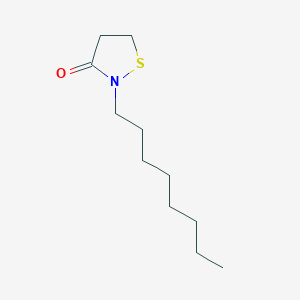
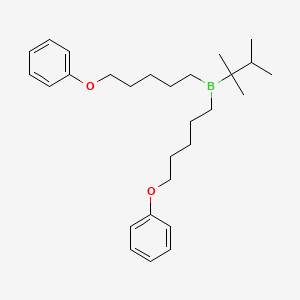
![[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14336137.png)


![Magnesium, bromo[(4-fluorophenyl)methyl]-](/img/structure/B14336154.png)
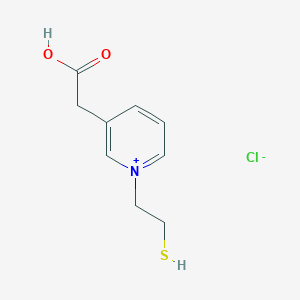
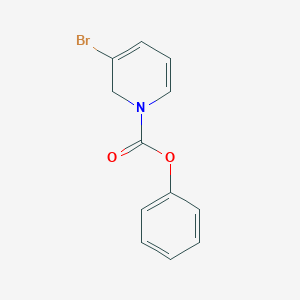
![Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide](/img/structure/B14336171.png)

